1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane
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Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane is a fluorinated organic compound with the molecular formula C5H3F9O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, low surface energy, and resistance to solvents and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane typically involves the fluorination of suitable precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where the precursor compounds are subjected to fluorination in specialized reactors. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound’s fluorinated structure makes it resistant to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated derivatives, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane involves its interaction with molecular targets through its fluorinated functional groups. The compound’s high electronegativity and low polarizability allow it to form strong interactions with various substrates, leading to its effectiveness in chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane
- Perfluorobutanesulfonyl fluoride
- Octafluoro-1,4-diiodobutane
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane is unique due to its trifluoroethenyl group, which imparts distinct reactivity and properties compared to other fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical and physical properties are required .
Properties
CAS No. |
13782-76-8 |
---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,2,2-trifluoroethenoxy)butane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9)19-6(17,18)4(12,13)3(10,11)5(14,15)16 |
InChI Key |
CIHLNPXIYKZZEB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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